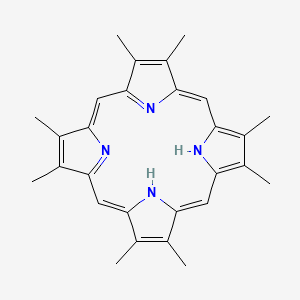
Octamethylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octamethylporphyrin is a synthetic derivative of porphyrin, a class of macrocyclic compounds known for their vivid colors and significant roles in biological systems. Porphyrins are often referred to as the “pigments of life” due to their involvement in essential biological processes such as oxygen transport and photosynthesis . This compound, specifically, is characterized by the presence of eight methyl groups attached to the porphyrin ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of octamethylporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method includes heating urea, phthalic anhydride, and a copper salt (such as copper chloride or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate . This reaction yields this compound through a series of condensation and cyclization steps. Industrial production methods often scale up these reactions, optimizing conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Octamethylporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in electrophilic substitution reactions at the meso-positions, such as formylation, nitration, and halogenation . . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized porphyrins with altered electronic and photophysical properties.
Applications De Recherche Scientifique
Octamethylporphyrin has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of porphyrins. In biology and medicine, this compound derivatives are explored for their potential as photosensitizers in photodynamic therapy, a treatment for cancer and other diseases . Additionally, this compound and its metal complexes are investigated for their catalytic properties, particularly in oxidation and reduction reactions . In industry, these compounds are used in the development of sensors, dyes, and materials for solar energy conversion .
Mécanisme D'action
The mechanism of action of octamethylporphyrin involves its ability to coordinate with metal ions and participate in redox reactions. The macrocyclic structure of porphyrins allows them to form stable complexes with various metal ions, which can then engage in catalytic processes . The electronic properties of this compound are influenced by the presence of the methyl groups, which can affect the distribution of electron density within the molecule and its reactivity. The molecular targets and pathways involved in its action depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the facilitation of electron transfer in catalytic reactions .
Comparaison Avec Des Composés Similaires
Octamethylporphyrin can be compared to other porphyrin derivatives, such as octaethylporphyrin and meso-tetraphenylporphyrin. While all these compounds share the core porphyrin structure, the presence and type of substituents can significantly influence their properties and applications. For example, octaethylporphyrin has ethyl groups instead of methyl groups, which can affect its solubility and reactivity . Meso-tetraphenylporphyrin, on the other hand, has phenyl groups at the meso-positions, which can enhance its stability and make it suitable for different types of chemical modifications . The unique properties of this compound, such as its specific electronic characteristics and reactivity, make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C28H30N4 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
2,3,7,8,12,13,17,18-octamethyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C28H30N4/c1-13-14(2)22-10-24-17(5)18(6)26(31-24)12-28-20(8)19(7)27(32-28)11-25-16(4)15(3)23(30-25)9-21(13)29-22/h9-12,29-30H,1-8H3 |
Clé InChI |
VXIMUYGZRCQBSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)C)C(=C4C)C)C(=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


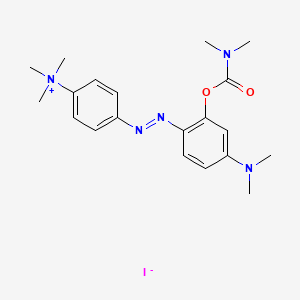
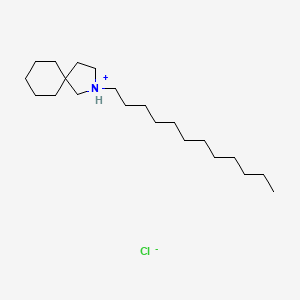
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
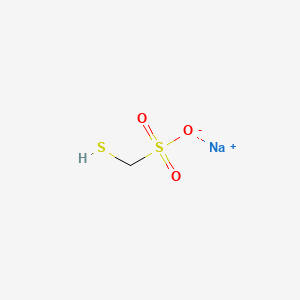
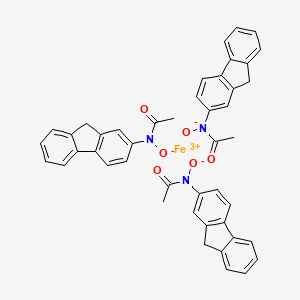
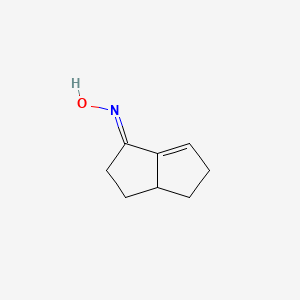
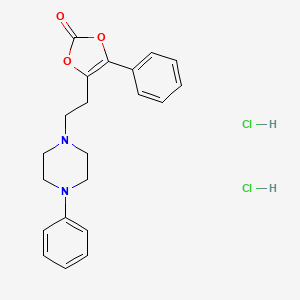
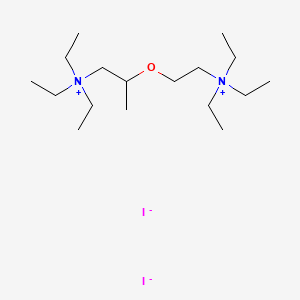
![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)
![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)


![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
